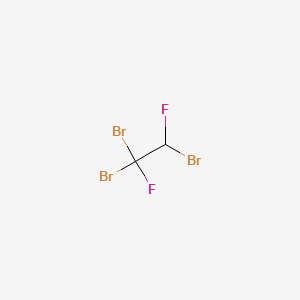

1,1,2-Tribromo-1,2-difluoroethane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,1,2-Tribromo-1,2-difluoroethane is a chemical compound with the molecular formula C2HBr3F2 . It has a molecular weight of 302.73800 . The compound is also known by several synonyms, including 1,1,2-Tribromo-2H-perfluoroethane and 1,2-Difluor-1,1,2-tribrom-ethan .

Molecular Structure Analysis

The molecular structure of 1,1,2-Tribromo-1,2-difluoroethane consists of two carbon atoms, one hydrogen atom, three bromine atoms, and two fluorine atoms . The exact mass of the compound is 299.76000 .Physical And Chemical Properties Analysis

1,1,2-Tribromo-1,2-difluoroethane has a density of 2.693g/cm3 . It has a boiling point of 144.5ºC at 760 mmHg . The flash point of the compound is 41.2ºC . The index of refraction is 1.53 .科学的研究の応用

-

Thermophysical Property Data Analysis

- Application : The National Institute of Standards and Technology (NIST) provides a web application that offers access to a collection of critically evaluated thermodynamic property data for pure compounds, including 1,1,2-tribromoethane . These data are generated through dynamic data analysis.

- Method : The data are generated using the NIST ThermoData Engine software package . This involves the use of computational algorithms to evaluate and predict thermophysical properties.

- Results : The database contains information on 28432 compounds and a total of 531486 evaluated data points as of May 2012 . Specific properties covered for 1,1,2-tribromoethane include triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, and enthalpy of phase transition .

-

Spectroscopic Analysis

- Application : SpectraBase provides free spectra for 1,1,2-tribromoethane, which can be used for various research applications .

- Method : The spectra are obtained using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), Raman, and Mass Spectrometry (MS) .

-

Solvent

- Application : 1,1,2-Tribromo-1,2-Difluoroethane is used as an industrial solvent .

- Method : The compound can be solubilized in organic solvents such as ethers, chloroform, and carbon tetrachloride .

- Results : The effectiveness of this compound as a solvent would depend on the specific application and the materials involved .

-

Antimicrobial Agent

- Application : This chemical has been shown to inhibit the growth of many bacteria by inhibiting protein synthesis .

- Method : The compound can be introduced into the body by various methods .

- Results : The effectiveness of this compound as an antimicrobial agent would depend on the specific bacteria and the concentration of the compound .

Safety And Hazards

1,1,2-Tribromo-1,2-difluoroethane is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is also harmful to public health and the environment by destroying ozone in the upper atmosphere . Safety measures include avoiding breathing fumes, mist, spray, vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

特性

IUPAC Name |

1,1,2-tribromo-1,2-difluoroethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBr3F2/c3-1(6)2(4,5)7/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOPEGKLXDOKLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Br)Br)(F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBr3F2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420172 |

Source

|

| Record name | 1,1,2-Tribromo-1,2-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,2-Tribromo-1,2-difluoroethane | |

CAS RN |

353-97-9 |

Source

|

| Record name | 1,1,2-Tribromo-1,2-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

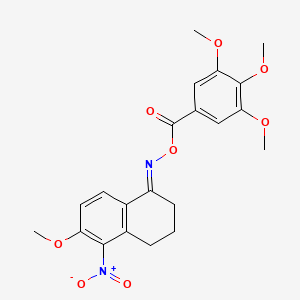

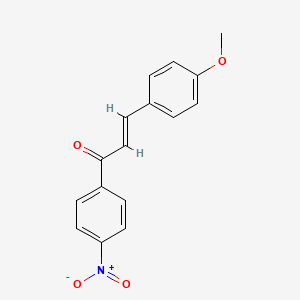

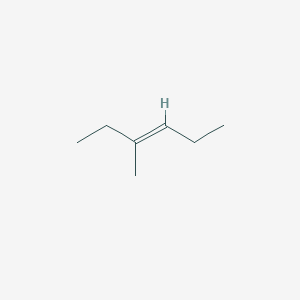

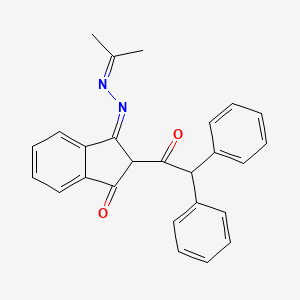

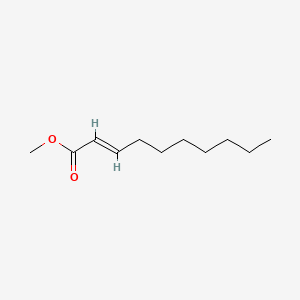

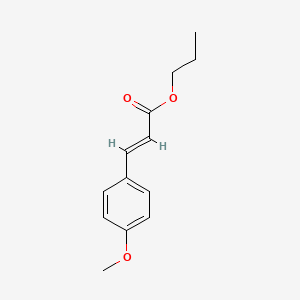

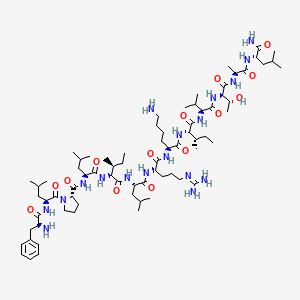

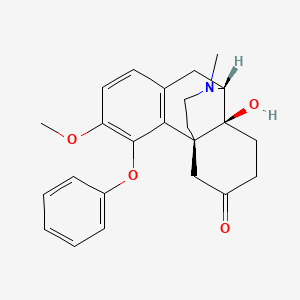

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-benzoyl-2'-(3-methoxybenzoyl)-5'-methylspiro[1H-indole-3,3'-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline]-2-one](/img/structure/B1623633.png)

![2-Methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline](/img/structure/B1623634.png)

![9-Borabicyclo[3.3.1]nonane, 9-(2-propenyl)-](/img/structure/B1623642.png)